molecular formula C19H23NO5 B5634818 (3aS,10aS)-2-(oxane-4-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid

(3aS,10aS)-2-(oxane-4-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid

Cat. No.: B5634818
M. Wt: 345.4 g/mol
InChI Key: HKQYJUFLPUZZAS-HNAYVOBHSA-N
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Description

(3aS,10aS)-2-(oxane-4-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid is a complex organic compound with a unique structure that includes a benzoxepine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,10aS)-2-(oxane-4-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid typically involves multi-step organic reactions. The starting materials often include oxane derivatives and benzoxepine precursors. The key steps in the synthesis may involve:

    Formation of the benzoxepine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrole ring: This step may involve the use of pyrrole derivatives and coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

    Scale-up: Adapting the laboratory-scale synthesis to industrial-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

(3aS,10aS)-2-(oxane-4-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxepine and pyrrole rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which (3aS,10aS)-2-(oxane-4-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    Gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepine derivatives: Compounds with similar benzoxepine structures.

    Pyrrole derivatives: Compounds with similar pyrrole structures.

    Oxane derivatives: Compounds with similar oxane structures.

Uniqueness

What sets (3aS,10aS)-2-(oxane-4-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

(3aS,10aS)-2-(oxane-4-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c21-17(13-5-7-24-8-6-13)20-10-15-11-25-16-4-2-1-3-14(16)9-19(15,12-20)18(22)23/h1-4,13,15H,5-12H2,(H,22,23)/t15-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQYJUFLPUZZAS-HNAYVOBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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